molecular formula C11H12ClN3 B1453810 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine CAS No. 1247184-36-6

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine

Cat. No. B1453810
CAS RN: 1247184-36-6
M. Wt: 221.68 g/mol
InChI Key: MYQDVQRVMNQDBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Antimicrobial and Anticancer Agents

A study by Hafez et al. (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer activities. These derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, exhibited higher anticancer activity than the reference drug doxorubicin in some cases. Additionally, the compounds demonstrated good to excellent antimicrobial activity, highlighting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Synthesis and Reactivity

Research by Koyioni et al. (2014) investigated the reaction of 1H-pyrazol-5-amines with Appel salt, leading to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. This work elucidates the chemical reactivity of pyrazole derivatives and offers a method for synthesizing these heterocycles, which could have implications for developing new chemical entities with biological activities (Koyioni, Manoli, Manos, & Koutentis, 2014).

Mechanism of Action

Target of Action

The primary target of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and regulating sleep-wake cycles .

Mode of Action

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine acts as a high-affinity competitive antagonist and an inverse agonist at the human H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The action of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine affects the histaminergic signaling pathway. By blocking the histamine H3 receptor, it increases the release of histamine, a neurotransmitter that plays a key role in wakefulness . This leads to increased neuronal activity and communication with important brain regions for sleep and wakefulness .

Pharmacokinetics

After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The action of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine results in increased wakefulness and decreased sleepiness. In clinical trials, it has shown effectiveness in treating excessive daytime sleepiness in patients with narcolepsy .

Action Environment

The action, efficacy, and stability of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its bioavailability . Additionally, its stability can be affected by factors such as pH and temperature .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with its use .

properties

IUPAC Name

2-(4-chlorophenyl)-4,5-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7-8(2)14-15(11(7)13)10-5-3-9(12)4-6-10/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQDVQRVMNQDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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